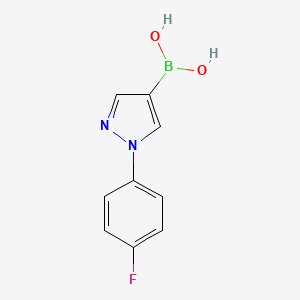
3-溴-2-氰基苯基硼酸
描述
3-Bromo-2-cyanophenylboronic acid is an organic compound containing a boron atom bonded to a phenyl ring with a bromine atom at the 3rd position and a cyano group (nitrile) at the 2nd position. This compound is valuable in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
科学研究应用
3-Bromo-2-cyanophenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry: Applied in the production of advanced materials, including polymers and electronic materials.
作用机制
Target of Action
3-Bromo-2-cyanophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The primary targets of this compound are the palladium catalyst and the organic groups involved in the reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 3-Bromo-2-cyanophenylboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making this compound suitable for a wide range of applications .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 3-Bromo-2-cyanophenylboronic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules . The downstream effects of this reaction include the creation of biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . The rate of hydrolysis of similar compounds is known to be influenced by the pH, with the reaction rate considerably accelerated at physiological pH .
Result of Action
The result of the action of 3-Bromo-2-cyanophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, including biaryl-based phenylalanine amino acid analogs .
Action Environment
The action of 3-Bromo-2-cyanophenylboronic acid is influenced by several environmental factors. The reaction conditions, including temperature and pH, can significantly affect the efficacy and stability of the compound . Additionally, the compound is generally environmentally benign, contributing to its broad application in organic synthesis .
生化分析
Biochemical Properties
They are often used in the Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Cellular Effects
Boronic acids are known to have various effects on cells, often depending on their specific chemical structure and the type of cells they interact with .
Molecular Mechanism
In the Suzuki-Miyaura coupling, boronic acids participate in transmetalation, a process where they are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared .
Metabolic Pathways
Boronic acids are known to be involved in various chemical reactions, including the Suzuki-Miyaura coupling .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-2-cyanophenylboronic acid typically involves the reaction of 3-bromo-2-cyanophenylboronic ester with a suitable hydrolyzing agent under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate in an aqueous medium, followed by acidification to yield the boronic acid .
Industrial Production Methods
Industrial production methods for 3-Bromo-2-cyanophenylboronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes to ensure consistent quality and yield .
化学反应分析
Types of Reactions
3-Bromo-2-cyanophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions . It can also participate in oxidative cross-coupling and homocoupling reactions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide in an aqueous or alcoholic medium.
Oxidative Cross-Coupling: Typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base.
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
相似化合物的比较
Similar Compounds
3-Cyanophenylboronic acid: Similar structure but lacks the bromine atom at the 3rd position.
3-Fluorophenylboronic acid: Contains a fluorine atom instead of a bromine atom at the 3rd position.
3-Bromophenylboronic acid: Similar structure but lacks the cyano group at the 2nd position.
Uniqueness
3-Bromo-2-cyanophenylboronic acid is unique due to the presence of both a bromine atom and a cyano group on the phenyl ring. This combination of functional groups enhances its reactivity and versatility in organic synthesis, making it a valuable compound for various applications.
属性
IUPAC Name |
(3-bromo-2-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrNO2/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGIIQFOQAPPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674931 | |
| Record name | (3-Bromo-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032231-32-5 | |
| Record name | B-(3-Bromo-2-cyanophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032231-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


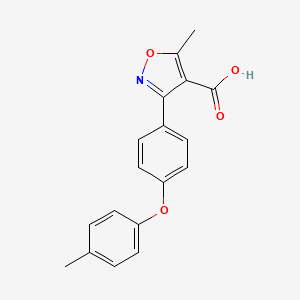
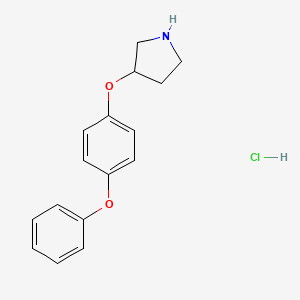

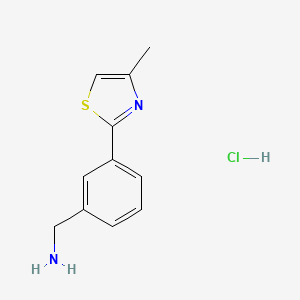
![3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1532087.png)
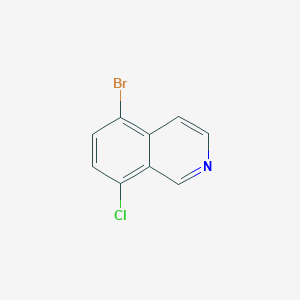
![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)
![3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1532092.png)

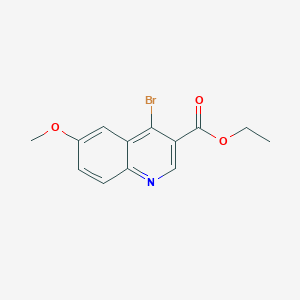
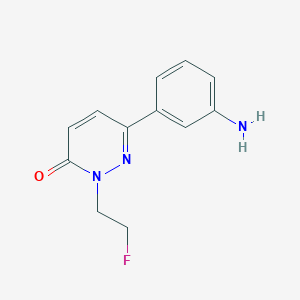
![5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1532097.png)

